GNF 5837
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Overview
Description
GNF 5837 is a synthetic organic compound It is characterized by the presence of fluorine and trifluoromethyl groups, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF 5837 typically involves multiple steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine.
Introduction of Fluorine and Trifluoromethyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.
Coupling Reactions: The final compound is often obtained through coupling reactions, such as Suzuki or Heck coupling, to attach the various aromatic and heterocyclic moieties.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
GNF 5837 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of GNF 5837 would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Interfering with Protein-Protein Interactions: Disrupting the interactions between proteins that are critical for cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methylphenyl]urea: Lacks the indole and pyrrole moieties.
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-aminophenyl]urea: Contains an amino group instead of the indole-pyrrole structure.
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-1H-indol-6-yl]amino]phenyl]urea: Lacks the pyrrole moiety.
Uniqueness
The presence of both indole and pyrrole moieties, along with the fluorine and trifluoromethyl groups, makes GNF 5837 unique. These structural features may impart specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C28H21F4N5O2 |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
InChI |
InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12+ |
InChI Key |
YYDUWLSETXNJJT-CIAFOILYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C\C5=CC=CN5)/C(=O)N4 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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